molecular formula C12H20ClN B1460364 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride CAS No. 2060037-84-3

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Cat. No. B1460364
CAS RN: 2060037-84-3
M. Wt: 213.75 g/mol
InChI Key: QYEABYNDSFEDPO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 2060037-84-3 . It has a molecular weight of 213.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is 1S/C12H19N.ClH/c1-10(2)12(3,13)9-11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is involved in various synthesis and chemical reactions. For instance, it serves as a starting material or intermediate in the generation of structurally diverse compound libraries. This is achieved through alkylation and ring closure reactions, leading to the production of compounds like dithiocarbamates, thioethers, and various NH-azoles derivatives (Roman, 2013). Similarly, its reactions with α-diazo ketones, catalyzed by specific complexes, lead to the formation of α-amino ketones via the rearrangement of transient nitrogen ylides, showcasing its utility in the synthesis of novel compounds with potential biological activities (Zotto et al., 2000).

Catalysis and Synthetic Applications

The compound finds application in catalysis, where it is used to facilitate various synthetic processes. For example, it has been used in the one-pot synthesis of potential analgesic compounds, demonstrating its versatility in pharmaceutical synthesis (Wissler et al., 2007). Its derivatives are also involved in the synthesis of chiral complexes, contributing to asymmetric synthesis and catalysis, which are crucial in the development of pharmaceuticals (Yap et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride are used in the development of sensitive and mild methods for the determination of amino compounds. These methods involve condensation reactions with specific reagents, enabling the analysis of amines with high sensitivity and specificity, as demonstrated in the detection and identification of amines in various samples (You et al., 2006).

Material Science and Polymer Modification

In material science, 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride and its derivatives find applications in the modification of polymers to enhance their properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines to form amine-treated polymers, improving their thermal stability and potentially expanding their applications in medical and technological fields (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dimethyl-1-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)12(3,13)9-11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEABYNDSFEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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